molecular formula C10H16N4O2 B5081009 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)azepane

1-(3-methyl-4-nitro-1H-pyrazol-5-yl)azepane

Cat. No.: B5081009
M. Wt: 224.26 g/mol
InChI Key: BBIOAJZRRCXVOY-UHFFFAOYSA-N
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Description

1-(3-methyl-4-nitro-1H-pyrazol-5-yl)azepane is a heterocyclic compound featuring a pyrazole ring substituted with a methyl and a nitro group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)azepane typically involves the nitration of a precursor pyrazole compound followed by the introduction of the azepane ring. A common synthetic route includes:

    Nitration: The precursor 3-methyl-1H-pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures.

    Ring Formation: The nitrated pyrazole is then reacted with an azepane derivative under basic conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)azepane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.

Major Products:

    Reduction: 1-(3-methyl-4-amino-1H-pyrazol-5-yl)azepane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-methyl-4-nitro-1H-pyrazol-5-yl)azepane has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the interaction of pyrazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)piperidine
  • 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)morpholine

Comparison: 1-(3-methyl-4-nitro-1H-pyrazol-5-yl)azepane is unique due to its seven-membered azepane ring, which imparts different steric and electronic properties compared to the six-membered piperidine and morpholine analogs. This difference can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(5-methyl-4-nitro-1H-pyrazol-3-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-8-9(14(15)16)10(12-11-8)13-6-4-2-3-5-7-13/h2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIOAJZRRCXVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N2CCCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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